molecular formula C20H20N2O3S B2775542 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide CAS No. 301176-48-7

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide

Cat. No.: B2775542
CAS No.: 301176-48-7
M. Wt: 368.45
InChI Key: NSODFEZUBXBIGE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is a complex organic compound with a unique structure that combines a methoxy-phenoxy group, a thiazole ring, and an acetamide moiety

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-7-9-15(10-8-14)11-16-12-21-20(26-16)22-19(23)13-25-18-6-4-3-5-17(18)24-2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODFEZUBXBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the 2-methoxy-phenoxy intermediate. This intermediate is then reacted with a thiazole derivative, such as 5-(4-methyl-benzyl)-thiazole, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamide moiety can be reduced to form an amine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-(2-Methoxyphenoxy)-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-YL}acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a methoxyphenoxy group and a thiazole moiety, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that derivatives containing thiazole rings exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity, particularly through the inhibition of cyclooxygenase enzymes (COX). Studies on similar methoxyphenol derivatives have shown that they can selectively inhibit COX-2, leading to reduced inflammation.

Case Study: COX Inhibition
A study evaluating various methoxyphenols found that those with a similar structural framework exhibited significant COX-2 inhibitory activity, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The methoxy and thiazole substituents are believed to play key roles in enhancing the compound's potency and selectivity.

Key Findings:

  • Methoxy Group: Enhances lipophilicity and may improve membrane permeability.
  • Thiazole Moiety: Contributes to the interaction with specific biological targets, enhancing antitumor efficacy.
  • Phenyl Substituent: The presence of a methyl group on the phenyl ring has been associated with increased biological activity due to steric effects.

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